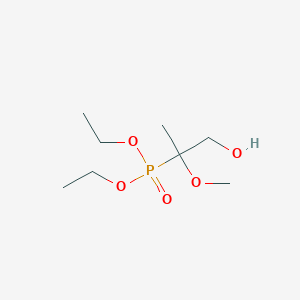![molecular formula C13H18O B14380401 Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- CAS No. 88245-94-7](/img/structure/B14380401.png)
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[55]undeca-1,4-dien-3-one, 1,5-dimethyl- is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between two rings, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This one-pot synthesis is efficient and provides a high yield of the desired spirocyclic product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, such as alcohols, ketones, and halides. These products can be further utilized in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- involves its interaction with molecular targets through its spirocyclic core and functional groups. The compound can engage in various chemical interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Similar spirocyclic structure but with different positions of double bonds.
Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-: Another spirocyclic compound with additional methyl groups and a methylene bridge.
Uniqueness
Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl- stands out due to its specific arrangement of double bonds and methyl groups, which confer unique reactivity and potential applications. Its distinct structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
88245-94-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1,5-dimethylspiro[5.5]undeca-1,4-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
VCEHZJZFMDYRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(C12CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


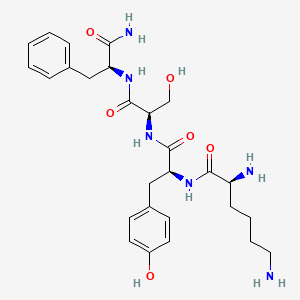



![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
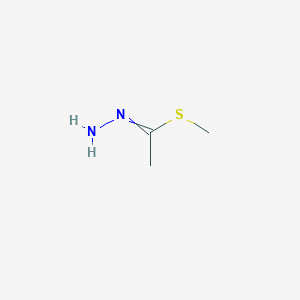
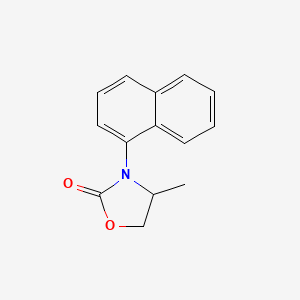
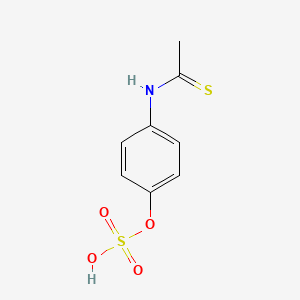
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
